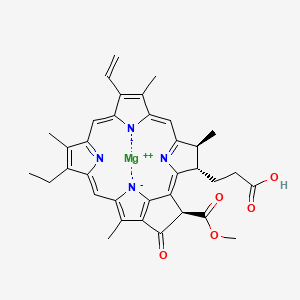

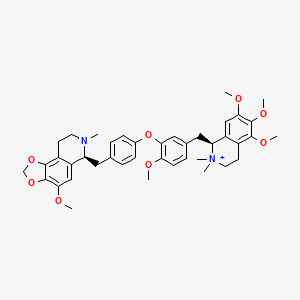

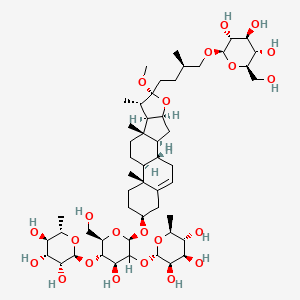

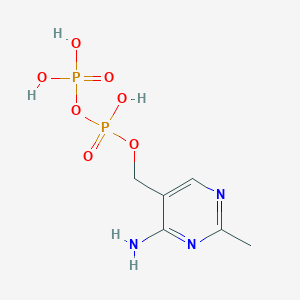

![molecular formula Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)]<br>C21H37NO6 B1213410 Eudragit E 100 CAS No. 24938-16-7](/img/structure/B1213410.png)

Eudragit E 100

Übersicht

Beschreibung

Amino methacrylate copolymer, also known as Amino methacrylate copolymer, is a useful research compound. Its molecular formula is Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)] and its molecular weight is 399.5 g/mol. The purity is usually 95%.

The exact mass of the compound Amino methacrylate copolymer is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g dissolves in 7 g methanol, ethanol, propan-2-ol, dichloromethane, aqueous hydrochloric acid 1n.; not soluble in petroleum ether.. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: RELEASE_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Amino methacrylate copolymer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amino methacrylate copolymer including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Topische Wirkstoffabgabe

Eudragit E 100 wird bei der Entwicklung von Nanopartikeln für die topische Anwendung eingesetzt. Diese Nanopartikel bieten eine kontrollierte Freisetzung von bioaktiven Molekülen, was die Wirksamkeit des Arzneimittels erhöht und Nebenwirkungen reduziert . Die Eigenschaften des Polymers ermöglichen die Herstellung stabiler und biokompatibler Partikel, die mit physiologischen Membranen interagieren oder pH-abhängige Freisetzungsmechanismen ermöglichen.

Magensaftresistente Beschichtung und gastrointestinale Zielsteuerung

Das Polymer wird für die magensaftresistente Beschichtung eingesetzt, um Arzneimittel vor der sauren Umgebung des Magens zu schützen. Es gewährleistet eine präzise zeitliche Freisetzung und Zielsteuerung im gesamten Verdauungstrakt . Diese Anwendung ist entscheidend für Arzneimittel, die empfindlich auf den pH-Wert des Magens reagieren oder im Darm freigesetzt werden müssen.

Verbesserung der Arzneimittellöslichkeit

This compound ist dafür bekannt, die Löslichkeit von schwerlöslichen Arzneimitteln zu erhöhen, wenn es in amorphen Feststoffdispersionen verwendet wird . Dies ist besonders vorteilhaft, um die Bioverfügbarkeit von Arzneimitteln mit geringer Wasserlöslichkeit zu verbessern.

Geschmacksmaskierung

Eine der einzigartigen Eigenschaften von this compound ist seine Fähigkeit, unangenehme Geschmäcker zu maskieren. Es löst sich bei pH-Werten bis zu 5 auf und quillt bei pH-Werten über 5 an, was genutzt werden kann, um die Freisetzung der bitter schmeckenden pharmazeutischen Wirkstoffe (APIs) in der Mundhöhle zu verhindern .

Feuchtigkeitsschutz

This compound bietet Feuchtigkeitsschutz für Arzneimittel, die empfindlich auf Feuchtigkeit reagieren. Diese schützende Eigenschaft ist unerlässlich, um die Stabilität und Haltbarkeit bestimmter Medikamente zu gewährleisten .

Sustained and Controlled Release

Das Polymer ermöglicht die sustained and controlled release von Medikamenten. Durch die Kombination verschiedener Eudragit-Sorten ist es möglich, ein gewünschtes Arzneimittelfreisetzungsprofil zu erreichen, das das Arzneimittel am richtigen Ort und zur richtigen Zeit und über einen bestimmten Zeitraum freigibt .

Schutzschichten

This compound wird verwendet, um Schutzschichten für Arzneimittel zu erstellen, die diese vor Umwelteinflüssen wie Licht, Feuchtigkeit oder Sauerstoff schützen. Diese Anwendung ist entscheidend für APIs, die empfindlich auf äußere Bedingungen reagieren .

Biosensoren und Gesundheitsgeräte

Schließlich findet this compound auch Anwendung bei der Entwicklung von Biosensoren und intelligenten Gesundheitsgeräten. Seine Biokompatibilität und Stabilität machen es zu einem idealen Material für den Einsatz in der medizinischen Diagnostik und bei therapeutischen Geräten .

Wirkmechanismus

Target of Action

Eudragit E 100, also known as Amino Methacrylate Copolymer, primarily targets the gastrointestinal system . It is used for enteric coating, precise temporal release, and targeting the entire gastrointestinal system . The compound is particularly useful in formulating immediate release systems or as a taste-masker agent .

Mode of Action

This compound is a cationic copolymer based on dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate with a ratio of 2:1:1 . The monomers are randomly distributed along the copolymer chain . This polymer presents fast dissolution at lower pH because of the hydration of its dimethylamino groups, which are fully protonated at this condition .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to drug delivery. The polymer is used to improve the physicochemical and bioavailability characteristics of drugs . It can be used to prepare solid dispersions and/or to prepare filaments to be 3D printed in different dosage forms .

Pharmacokinetics

This compound is soluble in gastric fluid up to pH 5.0 and exhibits pH-dependent release . The dispersions prepared using this compound rapidly dissolve at lower pH, presenting the drug in a molecularly dispersed and soluble form at its absorption site . This leads to improved in vivo pharmacokinetics and enhanced bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in drug delivery. The polymer provides a range of attractive coating solutions to improve swallowability, mask unpleasant tastes or odors, and protect the Active Pharmaceutical Ingredient (API) from environmental influences such as light, moisture, or oxygen .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The polymer is soluble in gastric fluid up to pH 5.0 , and its solubility influences its action and efficacy. Additionally, the polymer should be stored between 8°C and 25°C , indicating that temperature can affect its stability.

Biochemische Analyse

Biochemical Properties

Amino methacrylate copolymer plays a significant role in biochemical reactions, particularly in drug delivery systems. It interacts with various enzymes, proteins, and other biomolecules to enhance the solubility and bioavailability of poorly water-soluble drugs . The copolymer’s cationic character allows it to form complexes with negatively charged biomolecules, such as nucleic acids and proteins . These interactions are primarily electrostatic, facilitating the copolymer’s role in drug delivery and gene therapy applications .

Cellular Effects

Amino methacrylate copolymer influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its cationic nature enhances cellular uptake and endosomal escape through the proton sponge effect, which is crucial for effective drug and gene delivery . The copolymer’s solubility properties also enable it to act as a nanoparticulate drug and gene delivery system, improving the transfection efficiency of cells .

Molecular Mechanism

The molecular mechanism of amino methacrylate copolymer involves its interaction with biomolecules through electrostatic binding and hydrogen bonding . The copolymer’s cationic groups interact with negatively charged biomolecules, facilitating their transport and release within cells . Additionally, the copolymer can undergo self-crosslinking during polymerization, enhancing its stability and functionality in various applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amino methacrylate copolymer can change over time due to its stability and degradation properties . The copolymer’s stability is influenced by factors such as pH and temperature, which can affect its solubility and bioavailability . Long-term studies have shown that the copolymer maintains its functionality and effectiveness in drug delivery applications, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of amino methacrylate copolymer vary with different dosages in animal models. Studies have shown that the copolymer is well-tolerated at various dosage levels, with no significant toxic or adverse effects observed . At high doses, some threshold effects may be observed, including mild gastrointestinal disturbances . The copolymer’s effectiveness in enhancing drug solubility and bioavailability has been demonstrated across a range of dosages .

Metabolic Pathways

Amino methacrylate copolymer is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its degradation and excretion . The copolymer’s cationic nature allows it to be metabolized by specific enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic pathways ensure the copolymer’s safe and efficient clearance from the system .

Transport and Distribution

The transport and distribution of amino methacrylate copolymer within cells and tissues are facilitated by its interaction with transporters and binding proteins . The copolymer’s cationic groups enable it to bind to negatively charged cell membranes, enhancing its uptake and distribution within cells . This property is particularly useful in drug delivery applications, where the copolymer can effectively transport therapeutic agents to target sites .

Subcellular Localization

Amino methacrylate copolymer exhibits specific subcellular localization, primarily within the endosomes and lysosomes of cells . The copolymer’s cationic nature and pH sensitivity allow it to escape from endosomes and reach its target sites within the cell . This localization is crucial for its function in drug and gene delivery, as it ensures the effective release of therapeutic agents within the cell .

Eigenschaften

IUPAC Name |

butyl 2-methylprop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;2,4-6H2,1,3H3;1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDGUIRITORSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24938-16-7 | |

| Record name | Butyl methacrylate-dimethylaminoethyl methacrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24938-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24938-16-7 | |

| Record name | Amino methacrylate copolymer [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024938167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

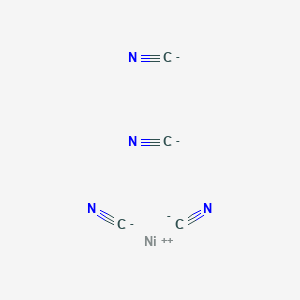

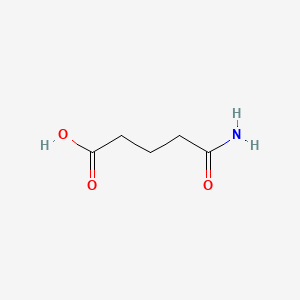

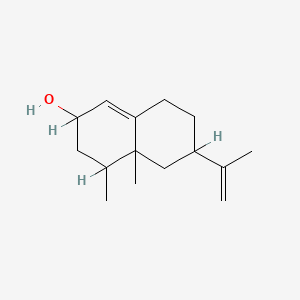

![Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)-](/img/structure/B1213345.png)